molecular formula C18H19NO4 B1211175 Coumarin 314 CAS No. 55804-66-5

Coumarin 314

Cat. No. B1211175
Key on ui cas rn: 55804-66-5
M. Wt: 313.3 g/mol
InChI Key: VMJKUPWQKZFFCX-UHFFFAOYSA-N
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Patent
US06627111B2

Procedure details

The diphenyl analog of coumarin 6 was prepared by the thermal condensation of 2-aminothiophenol with the diphenyl analog of coumarin 314. 7.5 g of the diphenyl analog of coumarin 314 prepared according to Example 1, 2.45 g of 2-aminothiophenol, 15 g diphenyl, and 15 g phenyl ether were placed in a 50 ml round bottom flask and taken to reflux for 30 minutes. After cooling to room temperature, 50 ml of toluene was added and the product was isolated by filtration, washed with ether, dried in vacuum, and recrystallized from methylene chloride/ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].CCO[C:12]([C:14]1[C:23](=[O:24])[O:22][C:21]2[C:16](=[CH:17][C:18]3C[CH2:30][CH2:29][N:28]4[C:19]=3[C:20]=2C[CH2:26][CH2:27]4)[CH:15]=1)=O.C1(OC2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:30][CH2:29][N:28]([C:19]1[CH:18]=[CH:17][C:16]2[CH:15]=[C:14]([C:12]3[S:8][C:3]4[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=4)[N:1]=3)[C:23]([O:22][C:21]=2[CH:20]=1)=[O:24])[CH2:27][CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Step Two
Name
diphenyl
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Step Three
Name
Quantity
2.45 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 50 ml round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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